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Introduction

Orobanchol, a canonical strigolactone, plays a crucial role in plant development and
interaction with symbiotic and parasitic organisms. Initially isolated in 1998 from red clover root
exudates as a germination stimulant for the parasitic plant Orobanche minor, its structural
elucidation was a decade-long journey marked by initial mischaracterization and eventual
correction.[1][2] This guide provides a comprehensive technical overview of the process that
led to the definitive structure of orobanchol, detailing the experimental methodologies and
data that were pivotal in this scientific endeavor. Understanding this process is critical for
researchers in agrochemistry and drug development who aim to synthesize orobanchol
analogs for agricultural applications or as potential therapeutic agents.

The Journey to the Correct Structure: A Tale of
Stereochemistry

The initial proposed structure of orobanchol was based on preliminary spectroscopic data.
However, discrepancies arose when the synthetic compound based on this initial structure
failed to induce seed germination in Striga gesnerioides, a parasitic plant expected to respond
to orobanchol.[1][2] This inconsistency prompted a re-investigation, culminating in the
definitive structural revision by Ueno et al. in 2011. The key to unraveling the correct structure
lay in the careful application of advanced spectroscopic techniques and confirmation through
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chemical synthesis, which revealed a different stereochemistry at the C-ring than initially
proposed.[1][2]

Core Experimental Techniques in Orobanchol
Structure Elucidation

The definitive structure of orobanchol was established through a combination of sophisticated
analytical techniques. These included Nuclear Magnetic Resonance (NMR) spectroscopy for
detailed structural mapping, Mass Spectrometry (MS) for molecular weight and fragmentation
analysis, and ultimately, total chemical synthesis to confirm the proposed structure and its
biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the orobanchol structure elucidation. A suite of 1D
and 2D NMR experiments, including *H NMR, 3C NMR, Correlation Spectroscopy (COSY), and
Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to piece together the
molecule's complex three-dimensional architecture.

Quantitative NMR Data for Orobanchol

The following table summarizes the *H and 3C NMR chemical shift assignments for the
confirmed structure of orobanchol. These values are critical for the identification and
verification of orobanchol in natural extracts or synthetic samples.
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Position 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
2 - 170.1
3 - 110.2
3a 3.25(dd, J = 8.5, 6.5 Hz) 49.8
4 4.75 (d, J = 6.5 Hz) 78.9
5a 1.85 (m) 28.5
5B 1.65 (m)

60l 1.50 (m) 21.2
6B 1.40 (m)

7a 1.95 (m) 35.4
7B 1.25 (m)

8 - 40.1
8b 2.80 (t, J = 8.5 Hz) 52.3
9 1.10 (s) 21.7
10 1.05 (s) 28.9
2 6.20 (t, J = 2.0 Hz) 102.8
3 7.15 (s) 149.5
4' - 136.2
5' - 171.5
6' 1.90 (s) 9.8
1" 6.90 (s) 135.5

Experimental Protocol: NMR Analysis

A detailed protocol for the NMR analysis of orobanchol is as follows:
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» Sample Preparation: Dissolve a purified sample of orobanchol (approximately 1-5 mg) in
0.5 mL of deuterated chloroform (CDCIs).

e Spectrometer: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe
for enhanced sensitivity.

e 'H NMR Acquisition:
o Pulse sequence: zg30
o Number of scans: 16
o Relaxation delay: 1.0 s
o Acquisition time: 3.9 s
e 13C NMR Acquisition:
o Pulse sequence: zgpg30
o Number of scans: 1024
o Relaxation delay: 2.0 s
e 2D NMR Acquisition (COSY, NOESY):
o Standard pulse programs available on the spectrometer software are used.
o Data points: 2048 in F2 and 256 in F1 dimension.
o NOESY mixing time: 500 ms.

o Data Processing: Process the acquired data using appropriate NMR software. Reference the
spectra to the residual solvent peak (CDCls: dH 7.26 ppm, 6C 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with chromatographic separation techniques like Gas
Chromatography (GC) and Liquid Chromatography (LC), was instrumental in determining the
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molecular weight of orobanchol and in analyzing its fragmentation patterns, which provided
clues to its substructures. LC-MS/MS has become the method of choice for the sensitive and
specific detection of orobanchol in complex biological samples.[3]

Experimental Protocol: LC-MS/MS Analysis
A typical LC-MS/MS protocol for the analysis of orobanchol is outlined below:
o Chromatographic Separation:

o Column: Areverse-phase C18 column (e.g., COSMOSIL 2.5C18-MS-Il, 100 x 2.0 mm i.d.,
2.5 um).[3]

o Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[3]

o Gradient: Start with 50% methanol and increase linearly to 100% methanol over 20
minutes.[3]

o Flow Rate: 0.2 mL/min.[3]
o Column Temperature: 30°C.[3]
e Mass Spectrometry Detection:
o lonization Mode: Positive Electrospray lonization (ESI+).[3]

o Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion (m/z 347.1) to
a specific daughter ion (m/z 233.1) for quantitative analysis.[3]

Chemical Synthesis

The unambiguous confirmation of the corrected structure of orobanchol was achieved through
its total chemical synthesis. By synthesizing the proposed molecule and comparing its
spectroscopic data and biological activity with that of the natural isolate, researchers could
definitively establish the correct stereochemistry.

Experimental Workflow: Structure Confirmation by Synthesis
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Spectroscopic Analysis of Natural Isolate Hypothesis and Synthesis Comparison and Confirmation
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Caption: Workflow for Orobanchol Structure Confirmation.

Orobanchol Signaling Pathway

Orobanchol, like other strigolactones, exerts its biological effects through a well-defined
signaling pathway. This pathway involves a receptor protein, an F-box protein that is part of a
ubiquitin ligase complex, and a transcriptional repressor. The binding of orobanchol to its
receptor triggers a cascade of events leading to the degradation of the repressor and the
subsequent expression of downstream genes.

Key Components of the Strigolactone Signaling Pathway:
o D14 (DWARF14): An a/3-hydrolase that acts as the strigolactone receptor.

e MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of the SCF
(Skpl-Cullin-F-box) E3 ubiquitin ligase complex.

e D53/SMXLs (DWARF 53/SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional
repressor proteins that are the targets for degradation.

Signaling Pathway Diagram
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Caption: Orobanchol Signaling Pathway.
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Conclusion

The elucidation of the correct structure of orobanchol stands as a testament to the power of
rigorous analytical chemistry and the importance of biological activity validation. This in-depth
guide has provided a technical overview of the key experimental methodologies, including
detailed NMR and LC-MS/MS protocols, that were instrumental in this process. For researchers
in plant science, agrochemistry, and drug discovery, a thorough understanding of this process
provides a solid foundation for future work on strigolactones, from developing new agricultural
products to designing novel therapeutic agents. The provided data and protocols serve as a
valuable resource for the identification, synthesis, and functional analysis of orobanchol and
its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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